molecular formula C7H6N2O B1365023 1H-Pyrrolo[2,3-b]pyridin-6-ol CAS No. 55052-26-1

1H-Pyrrolo[2,3-b]pyridin-6-ol

Cat. No. B1365023
CAS RN: 55052-26-1
M. Wt: 134.14 g/mol
InChI Key: VTPUTFNXIXSCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridin-6-ol is a heterocyclic compound with the empirical formula C7H6N2O . It is a solid substance and is used as a biochemical for proteomics research .


Synthesis Analysis

1H-Pyrrolo[2,3-b]pyridin-6-ol has been used in the synthesis of a series of derivatives with potent activities against FGFR1, 2, and 3 . For instance, compound 4h, a derivative of 1H-Pyrrolo[2,3-b]pyridin-6-ol, exhibited potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridin-6-ol is represented by the SMILES string Oc1cnc2cc[nH]c2c1 . The InChI key for this compound is YPBPBVINIWDVDK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1H-Pyrrolo[2,3-b]pyridin-6-ol is a solid substance . Its molecular weight is 134.14 . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Heterocyclic Building Blocks

1H-Pyrrolo[2,3-b]pyridin-6-ol: serves as a versatile heterocyclic building block in chemical synthesis . Its structure is conducive to further functionalization, allowing chemists to create a wide array of derivatives with varied biological activities. This compound is particularly valuable in early drug discovery, where novel structures are sought for pharmacological screening.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Derivatives of 1H-Pyrrolo[2,3-b]pyridin-6-ol have been synthesized and evaluated as potent inhibitors of FGFR . FGFR plays a crucial role in cell proliferation and differentiation, and its abnormal activation is implicated in various cancers. Compounds based on this scaffold show promise in inhibiting FGFR-dependent pathways, offering potential therapeutic applications in oncology.

Agrochemical Research

The functionalization of 1H-Pyrrolo[2,3-b]pyridin-6-ol has been explored for developing new compounds directed toward agrochemical applications . These compounds could serve as the basis for developing new pesticides or herbicides, contributing to the agricultural industry by protecting crops from pests and diseases.

Material Science

In material science, 1H-Pyrrolo[2,3-b]pyridin-6-ol and its derivatives can be used to create organic compounds with specific electronic properties . These materials could be utilized in the development of organic semiconductors, photovoltaic cells, or light-emitting diodes (LEDs), enhancing the performance and efficiency of electronic devices.

Antiproliferative Agents

Research has indicated that certain 1H-Pyrrolo[2,3-b]pyridin-6-ol derivatives exhibit antiproliferative activity against specific cancer cell lines . By inhibiting cell growth and inducing apoptosis, these compounds could be developed into anticancer agents, adding to the arsenal of drugs available for cancer treatment.

Glycemic Control Agents

There is potential for 1H-Pyrrolo[2,3-b]pyridin-6-ol derivatives to be used in the management of blood glucose levels . Such compounds could be beneficial in the treatment of diabetes and related metabolic disorders by helping to regulate blood sugar levels and improve insulin sensitivity.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The safety pictogram GHS07 (exclamation mark) applies to this compound .

properties

IUPAC Name

1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-2-1-5-3-4-8-7(5)9-6/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPUTFNXIXSCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468055
Record name 1H-Pyrrolo[2,3-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-b]pyridin-6-ol

CAS RN

55052-26-1
Record name 1,7-Dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55052-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridin-6-ol
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridin-6-ol
Reactant of Route 3
Reactant of Route 3
1H-Pyrrolo[2,3-b]pyridin-6-ol
Reactant of Route 4
1H-Pyrrolo[2,3-b]pyridin-6-ol
Reactant of Route 5
1H-Pyrrolo[2,3-b]pyridin-6-ol
Reactant of Route 6
1H-Pyrrolo[2,3-b]pyridin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.